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Compound of Interest

Compound Name: NP-1815-PX sodium

Cat. No.: B10861449 Get Quote

Technical Support Center: NP-1815-PX
Experiments
This technical support center provides researchers, scientists, and drug development

professionals with essential information for interpreting results from experiments involving NP-

1815-PX. The guides below address common questions and unexpected outcomes in a direct

question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What is NP-1815-PX and what is its primary mechanism of action?

A1: NP-1815-PX is a selective antagonist of the P2X4 receptor, which is a type of purinergic

receptor.[1][2][3] The P2X4 receptor is an ATP-gated cation channel; when activated by

extracellular adenosine triphosphate (ATP), it opens to allow the influx of cations, including

sodium (Na+) and calcium (Ca2+).[4][5] NP-1815-PX blocks this channel activation.[3][4]

Q2: What is the reported potency of NP-1815-PX?

A2: NP-1815-PX has been reported to have an IC50 value of 0.26 µM for the human P2X4

receptor.[4] Potency can vary between species and experimental conditions.

Q3: Are there any known off-target effects for NP-1815-PX?
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A3: Yes. At higher concentrations (in the range of 10–100 µM), NP-1815-PX has been shown to

have an antagonistic effect on the thromboxane A2 receptor (TP receptor).[1] This is a distinct,

characteristic action of NP-1815-PX and not a general feature of P2X receptor antagonists.[1]

Q4: How does NP-1815-PX relate to sodium experiments?

A4: The P2X4 receptor, the target of NP-1815-PX, is a non-selective cation channel that allows

sodium to pass into the cell upon activation by ATP.[5] Therefore, experiments measuring

sodium influx or sodium-dependent processes (like membrane depolarization or downstream

signaling) that are initiated by ATP can be modulated by NP-1815-PX. The compound's effect is

to inhibit this ATP-gated sodium entry.

Pharmacological Profile of NP-1815-PX
The following table summarizes the key pharmacological parameters of NP-1815-PX based on

published data.

Parameter Description Value Reference

Primary Target
Purinergic P2X4

Receptor (P2X4R)
Antagonist [1][3]

Potency (IC50)

Concentration for 50%

inhibition of human

P2X4R

0.26 µM [4]

Off-Target

Thromboxane A2

Receptor (TP

Receptor)

Antagonist (at high

concentrations)
[1]

pA2 Value
Apparent antagonist

affinity for TP receptor
4.59 [1]

Troubleshooting Unexpected Results
This guide provides insights into potential causes and solutions for unexpected experimental

outcomes.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.jstage.jst.go.jp/article/bpb/45/8/45_b22-00234/_html/-char/en
https://www.jstage.jst.go.jp/article/bpb/45/8/45_b22-00234/_html/-char/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9197920/
https://www.jstage.jst.go.jp/article/bpb/45/8/45_b22-00234/_html/-char/en
https://www.researchgate.net/figure/NP-1815-PX-is-a-novel-P2X4R-selective-antagonist-a-Chemical-structure-of-NP-1815-PX_fig3_307547607
https://pmc.ncbi.nlm.nih.gov/articles/PMC5441391/
https://www.jstage.jst.go.jp/article/bpb/45/8/45_b22-00234/_html/-char/en
https://www.jstage.jst.go.jp/article/bpb/45/8/45_b22-00234/_html/-char/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q1: I'm observing a biological response to ATP in my system, but NP-1815-PX has no inhibitory

effect, even at high concentrations. What is happening?

Possible Cause 1: P2X4-Independent Pathway. The cellular response you are measuring may

be mediated by receptors other than P2X4. For example, NP-1815-PX was found to have no

significant inhibitory effect on muscle contractions induced by agents like carbachol, histamine,

neurokinin A, or potassium chloride (KCl).[1]

Possible Cause 2: Presence of other P2X Receptors. The ATP concentration used might be

high enough to activate other P2X receptor subtypes that are insensitive to NP-1815-PX.

Troubleshooting Steps:

Confirm P2X4 Expression: Use techniques like Western blot or qPCR to verify that your

experimental system (cell line, tissue) expresses the P2X4 receptor.

Use Receptor-Specific Agonists/Antagonists: Test other, more specific agonists or

antagonists for different purinergic receptors to dissect the pathway.

Review Literature: Check if ATP is known to cause effects through other receptors in your

specific model system.

Q2: My experiment shows that NP-1815-PX is inhibiting a biological process, but my system is

not supposed to express P2X4 receptors. How is this possible?

Possible Cause: Off-Target Effect. You may be observing the known off-target effect of NP-

1815-PX on the TP receptor.[1] This is most likely if the inhibitory effect is only seen at higher

concentrations of NP-1815-PX (e.g., >10 µM). This was observed in guinea pig tracheal and

bronchial smooth muscle preparations, where NP-1815-PX inhibited contractions mediated by

the TP receptor.[1]

Troubleshooting Steps:

Check Concentration: Correlate the concentration range where you see the effect with the

known off-target potency. The antagonistic effect on the TP receptor is substantially weaker

than on P2X4.[1]
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Use a TP Receptor Agonist: Test whether NP-1815-PX can block a response induced by a

selective TP receptor agonist, such as U46619.[1]

Use an Alternative P2X4 Antagonist: Re-run the experiment with a structurally different P2X4

antagonist that is not known to have TP receptor activity.

Q3: The IC50 value of NP-1815-PX in my assay is significantly higher (less potent) than the

published 0.26 µM. Why?

Possible Cause 1: High ATP Concentration. In antagonist assays, a high concentration of the

agonist (ATP) can compete with the antagonist for binding, leading to an apparent decrease in

potency (a rightward shift in the dose-response curve).

Possible Cause 2: Species Differences. The published IC50 value of 0.26 µM is for the human

P2X4 receptor.[4] If your experiment uses cells or tissues from other species (e.g., rat, mouse),

the affinity of the compound may be different.

Possible Cause 3: Experimental Conditions. Assay buffers, temperature, pH, and cell

incubation times can all influence compound potency. For example, the solubility and stability of

NP-1815-PX could be affected by the specific media used.

Troubleshooting Steps:

Optimize ATP Concentration: Perform an ATP dose-response curve and choose a

concentration that gives a reliable signal without being excessive (e.g., an EC80

concentration).

Verify Compound Integrity: Ensure the compound has been stored correctly and is fully

dissolved in the assay buffer. Consider preparing fresh stock solutions.

Standardize Conditions: Ensure all experimental parameters are consistent between runs

and align with established protocols where possible.

Key Signaling & Logic Diagrams
The following diagrams visualize the mechanism of action and troubleshooting logic for NP-

1815-PX.
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Caption: On-target signaling pathway of NP-1815-PX at the P2X4 receptor.
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Caption: On-target vs. potential off-target effects of NP-1815-PX.
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Unexpected Result:
NP-1815-PX lacks effect or

works where it shouldn't.

Is the effect observed only at
high concentrations (>10 µM)?

Does the system express
P2X4 Receptors?

No

Conclusion:
Likely an off-target effect,

potentially via TP Receptors.

Yes

Conclusion:
Likely a P2X4-mediated effect.
Troubleshoot assay conditions

(e.g., ATP concentration).

Yes

Conclusion:
The biological response is not
mediated by P2X4. Investigate
alternative signaling pathways.

No
(and no effect is seen)

Conclusion:
NP-1815-PX has no target

in this system. The observed
response is independent of

P2X4 and TP receptors.

No
(and effect is still seen)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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